1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1979400-43-5
VCID: VC3111711
InChI: InChI=1S/C11H8F2N2O2/c12-8-1-7(2-9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17)
SMILES: C1=C(C=C(C=C1F)F)CN2C=C(N=C2)C(=O)O
Molecular Formula: C11H8F2N2O2
Molecular Weight: 238.19 g/mol

1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid

CAS No.: 1979400-43-5

Cat. No.: VC3111711

Molecular Formula: C11H8F2N2O2

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid - 1979400-43-5

Specification

CAS No. 1979400-43-5
Molecular Formula C11H8F2N2O2
Molecular Weight 238.19 g/mol
IUPAC Name 1-[(3,5-difluorophenyl)methyl]imidazole-4-carboxylic acid
Standard InChI InChI=1S/C11H8F2N2O2/c12-8-1-7(2-9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17)
Standard InChI Key WFCWBBVOJTURRH-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)F)CN2C=C(N=C2)C(=O)O
Canonical SMILES C1=C(C=C(C=C1F)F)CN2C=C(N=C2)C(=O)O

Introduction

Structural Characteristics and Physical Properties

1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid consists of an imidazole ring substituted at the N1 position with a 3,5-difluorobenzyl group and bearing a carboxylic acid moiety at the C4 position. The imidazole core represents a privileged scaffold in medicinal chemistry, while the fluorine atoms enhance lipophilicity and metabolic stability.

The compound has a molecular formula of C₁₁H₈F₂N₂O₂ and a calculated molecular weight of approximately 238.19 g/mol. Similar to related compounds, it is expected to appear as a crystalline solid at room temperature. The presence of the carboxylic acid group contributes to its acidic nature and potential hydrogen-bonding capabilities, which are significant factors in its interaction with biological targets.

Key Structural Features

The structural arrangement of 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid incorporates several pharmacologically significant elements:

  • Imidazole Ring: A five-membered heterocycle containing two nitrogen atoms, known for its important role in numerous biological processes and pharmaceutical compounds .

  • 3,5-Difluorobenzyl Group: The meta-positioned fluorine atoms on the benzyl group alter the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity to specific biological targets.

  • Carboxylic Acid Moiety: Located at the C4 position of the imidazole ring, providing an acidic functional group capable of forming hydrogen bonds and salt bridges with proteins.

Comparative Physical Properties

Table 1 presents a comparison of predicted physicochemical properties between 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid and structurally related compounds:

CompoundMolecular Weight (g/mol)Predicted logPH-Bond DonorsH-Bond Acceptors
1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid238.191.8-2.314
1-(2,5-difluorobenzyl)-1H-imidazole-4-carbaldehyde222.191.5-2.003
1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde222.191.6-2.103
1-(4-(trifluoromethyl)benzyl)-1H-imidazole-2-carboxylic acid270.212.3-2.814
1H-imidazole-4-carboxylic acid112.09-0.2-0.324

Synthetic Methodologies

The synthesis of 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid can be approached through several synthetic routes, based on established methods for similar compounds. These strategies typically involve the N-alkylation of an imidazole derivative followed by appropriate functionalization at the C4 position.

Benzylation-Carboxylation Sequence

This approach involves the N-benzylation of imidazole or 4-substituted imidazole followed by carboxylation at the C4 position. For 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid, the synthetic pathway may involve the reaction of imidazole with 3,5-difluorobenzyl chloride or bromide under basic conditions, followed by lithiation and carboxylation procedures .

Oxidation of Aldehyde Precursor

Another viable synthetic route could involve the oxidation of 1-(3,5-difluorobenzyl)-1H-imidazole-4-carbaldehyde to the corresponding carboxylic acid. This oxidation can be performed using various oxidizing agents such as potassium permanganate or sodium chlorite.

Ester Hydrolysis Method

A third approach involves the synthesis of ethyl 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylate, followed by hydrolysis to obtain the carboxylic acid. This method has been successfully employed for the synthesis of similar compounds, such as 1-phenyl-1H-imidazole-4-carboxylic acid .

Reaction Conditions for Key Transformations

Table 2 summarizes potential reaction conditions for key transformations in the synthesis of 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid based on similar compounds:

TransformationReagentsSolventTemperatureTimeExpected Yield (%)
N-benzylation3,5-difluorobenzyl chloride, K₂CO₃DMF25-60°C12-24 h70-85
Carboxylationn-BuLi, CO₂THF-78°C to rt3-5 h60-75
Aldehyde oxidationNaClO₂, NaH₂PO₄t-BuOH/H₂O25°C5-8 h75-90
Ester hydrolysisLiOH·H₂OTHF/MeOH/H₂O20-25°C2-3 h80-95

Biological Activities and Applications

Based on the structural features of 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid and related compounds, several potential biological activities and applications can be predicted.

Predicted Pharmacological Properties

Imidazole derivatives with similar structures have demonstrated diverse pharmacological activities. The presence of fluorine atoms in the 3,5-positions of the benzyl group may confer specific interactions with biological targets, potentially enhancing binding affinity and metabolic stability .

Table 3 outlines potential biological activities of 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid compared to structurally similar compounds:

CompoundAntimicrobial PotentialEnzyme InhibitionAnti-inflammatoryOther Potential Activities
1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acidModerate to highLikely effective against specific enzymesPotential COX inhibitionAntiviral, anticancer
1-(3-chlorobenzyl)-1H-imidazole-5-carboxylic acidModerateDocumented enzyme inhibitionModerateAntifungal
1-phenyl-1H-imidazole-4-carboxylic acidLow to moderateVarious enzyme targetsModerateAntifungal, CNS activity
1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidModerateDocumented against specific targetsLimited dataAntimicrobial

Structure-Activity Relationships

The positioning of fluorine atoms at the meta positions (3,5) on the benzyl group of 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid is expected to produce distinct electronic effects compared to other fluorinated analogs. Research on related compounds indicates that:

  • The meta-fluorine substitution pattern may enhance binding to hydrophobic enzyme pockets, similar to what has been observed with trifluoromethyl-substituted analogs targeting certain enzymes .

  • The carboxylic acid group at the C4 position of the imidazole ring can participate in hydrogen bonding with protein residues, potentially contributing to target selectivity and binding affinity .

  • The N1-benzylation with a 3,5-difluorobenzyl group likely alters the electronic distribution within the imidazole ring, potentially modifying its acid-base properties and interaction with biological targets .

Research Applications

Medicinal Chemistry Applications

The structural features of 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid make it a promising candidate for various medicinal chemistry applications:

Enzyme Inhibition

Imidazole derivatives with similar structures have demonstrated inhibitory activity against various enzymes. Research on related compounds, such as 1,5-diaryl-1H-imidazole-4-carboxylic acids, has shown potential as HIV-1 integrase inhibitors, particularly targeting the LEDGF/p75-binding pocket .

Antimicrobial Agents

Fluorinated benzylimidazole derivatives have shown antimicrobial activity against various pathogens. The strategic positioning of fluorine atoms in 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid may enhance its antimicrobial properties, similar to other halogenated imidazole derivatives.

Anti-inflammatory Compounds

The carboxylic acid functionality at the C4 position of the imidazole ring may confer anti-inflammatory properties through potential inhibition of cyclooxygenase (COX) enzymes, as observed with structurally related compounds .

Synthetic Building Block

Beyond its potential biological activities, 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid may serve as a valuable synthetic building block for the preparation of more complex molecules:

  • The carboxylic acid group can be derivatized to form amides, esters, or other functional groups, expanding the chemical space for drug discovery .

  • The compound can serve as an intermediate in the synthesis of more complex fluorinated heterocycles with potential applications in medicinal chemistry and materials science .

Future Research Directions

Several promising research directions can be identified for 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies comparing 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid with its ortho and para fluorinated analogs could provide valuable insights into the influence of fluorine atom positioning on biological activity and physicochemical properties.

Target-Specific Derivatives

The development of target-specific derivatives by modifying the carboxylic acid group to form amides, esters, or other functional groups could lead to compounds with enhanced selectivity and potency against specific biological targets.

Combination with Other Pharmacophores

Hybridization of 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid with other pharmacophores could generate novel compounds with multitarget activities, potentially addressing complex diseases with multiple pathological mechanisms.

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